1-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-3-propan-2-ylthiourea
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Overview
Description
1-[1-(4-tert-butylphenyl)ethylideneamino]-3-propan-2-ylthiourea is an alkylbenzene.
Scientific Research Applications
Photoisomerization and Molecular Device Function
- Photoisomerization and Complex Formation: This compound demonstrates the ability to undergo photoisomerization, as observed in the stilbene E-4-(2-(4-tert-butylphenyl)ethen-1-yl)benzoate, which photoisomerizes to its Z isomer and vice versa. This behavior occurs both in its free state and when in binary complexes with urea-linked cyclodextrin derivatives. This is an intriguing aspect for applications in molecular devices and photoreactive systems (Lock et al., 2004).
Antitumor Activity
- Synthesis and Cytostatic Activity: A related compound, (E)-ethyl-2-amino-5-(3,3-dimethyl-4-oxobutyliden)-4-oxo-1-(2-phenylaminobenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate, demonstrates cytotoxic activity against gastrointestinal stromal tumor cell lines. This suggests potential antitumor applications for structurally similar compounds (Zykova et al., 2020).
Synthesis and Characterization in Medicinal Chemistry
- Synthesis and Antimicrobial Activity: In the realm of antimicrobial research, the synthesis and characterization of compounds involving 4-tert-butylphenyl are explored. For example, substituted phenyl azetidines, which include 4-tert-butylphenyl derivatives, have been synthesized and evaluated for antimicrobial properties (Doraswamy & Ramana, 2013).
Potential in Spectrophotometric Analysis
- Copper Determination in Samples: Derivatives of this compound, such as 3-[2-[2-(2-hydroxyimino-1-methyl-propylideneamino)-ethylamino]-ethyl-imino]-butan-2-one oxime, have been utilized for the spectrophotometric determination of copper in various samples. This application is crucial in pharmaceutical and biological analyses (Dalman et al., 2002).
Properties
Molecular Formula |
C16H25N3S |
---|---|
Molecular Weight |
291.5 g/mol |
IUPAC Name |
1-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-3-propan-2-ylthiourea |
InChI |
InChI=1S/C16H25N3S/c1-11(2)17-15(20)19-18-12(3)13-7-9-14(10-8-13)16(4,5)6/h7-11H,1-6H3,(H2,17,19,20)/b18-12+ |
InChI Key |
PKDRJTVWRAJXJM-LDADJPATSA-N |
Isomeric SMILES |
CC(C)NC(=S)N/N=C(\C)/C1=CC=C(C=C1)C(C)(C)C |
SMILES |
CC(C)NC(=S)NN=C(C)C1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES |
CC(C)NC(=S)NN=C(C)C1=CC=C(C=C1)C(C)(C)C |
solubility |
1.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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